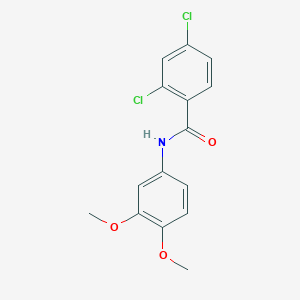
2,4-dichloro-N-(3,4-dimethoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-N-(3,4-dimethoxyphenyl)benzamide, also known as diclofop-methyl, is a herbicide that is commonly used in agriculture to control grass weeds in cereal crops. It belongs to the chemical class of aryloxyphenoxypropionates and has a molecular weight of 361.2 g/mol.
作用機序
Diclofop-methyl acts by inhibiting the enzyme acetyl-CoA carboxylase (ACC), which is involved in the biosynthesis of fatty acids. This leads to a depletion of fatty acids in the plant, which in turn disrupts the formation of cell membranes and other cellular structures. The end result is the death of the plant.
Biochemical and Physiological Effects:
Diclofop-methyl has been shown to have a number of biochemical and physiological effects on plants. These include a reduction in chlorophyll content, inhibition of photosynthesis, and disruption of cell membrane integrity. In addition, 2,4-dichloro-N-(3,4-dimethoxyphenyl)benzamidehyl has been shown to induce oxidative stress in plants, leading to the accumulation of reactive oxygen species (ROS) and the activation of antioxidant defense mechanisms.
実験室実験の利点と制限
Diclofop-methyl is a useful tool for studying the physiology and biochemistry of plants, particularly the biosynthesis of fatty acids and chlorophyll. It is relatively easy to use and has a well-defined mode of action. However, its use is limited by its toxicity to non-target organisms, including mammals and birds. Therefore, it must be used with caution and appropriate safety measures.
将来の方向性
There are several future directions for research on 2,4-dichloro-N-(3,4-dimethoxyphenyl)benzamidehyl. One area of interest is the development of new herbicides that are more effective and less toxic to non-target organisms. Another area of interest is the study of the molecular mechanisms that underlie the herbicidal activity of 2,4-dichloro-N-(3,4-dimethoxyphenyl)benzamidehyl. This could lead to the development of new strategies for weed control that are more sustainable and environmentally friendly. Finally, there is a need for more research on the ecological effects of 2,4-dichloro-N-(3,4-dimethoxyphenyl)benzamidehyl, particularly its effects on soil microorganisms and other non-target organisms.
合成法
Diclofop-methyl can be synthesized by reacting 2,4-dichlorophenol with 3,4-dimethoxyaniline in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with methyl chloroformate to yield 2,4-dichloro-N-(3,4-dimethoxyphenyl)benzamidehyl. The overall yield of the synthesis process is around 60%.
科学的研究の応用
Diclofop-methyl has been extensively studied for its herbicidal activity and its effects on non-target organisms. It has been shown to be effective against a wide range of grass weeds, including wild oats, barnyard grass, and green foxtail. In addition, 2,4-dichloro-N-(3,4-dimethoxyphenyl)benzamidehyl has been used as a tool to study the physiology and biochemistry of plants, particularly the biosynthesis of fatty acids and chlorophyll.
特性
分子式 |
C15H13Cl2NO3 |
|---|---|
分子量 |
326.2 g/mol |
IUPAC名 |
2,4-dichloro-N-(3,4-dimethoxyphenyl)benzamide |
InChI |
InChI=1S/C15H13Cl2NO3/c1-20-13-6-4-10(8-14(13)21-2)18-15(19)11-5-3-9(16)7-12(11)17/h3-8H,1-2H3,(H,18,19) |
InChIキー |
UCDJVHMPRYNNTL-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)OC |
正規SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]hexadecanamide](/img/structure/B291161.png)
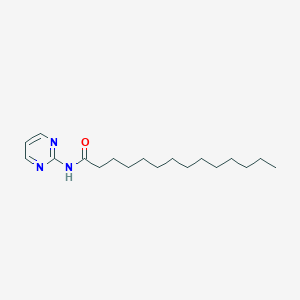

![S-[2-(2-naphthylamino)-2-oxoethyl] (2,4,5-trichlorophenoxy)ethanethioate](/img/structure/B291171.png)

![N-(4-methylbenzo[d]thiazol-2-yl)cyclopentanecarboxamide](/img/structure/B291174.png)

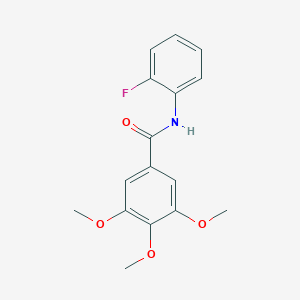

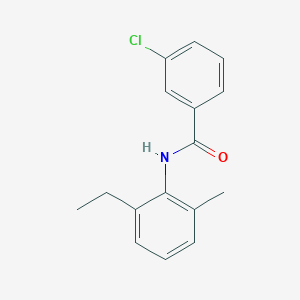

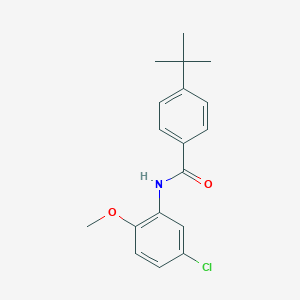
![Phenyl 2-[(3-methylbenzoyl)oxy]benzoate](/img/structure/B291187.png)
